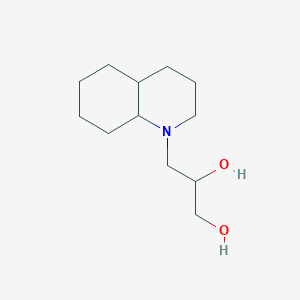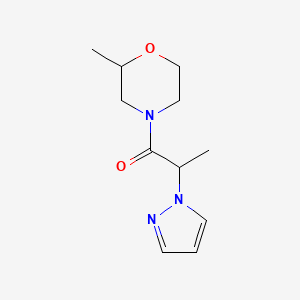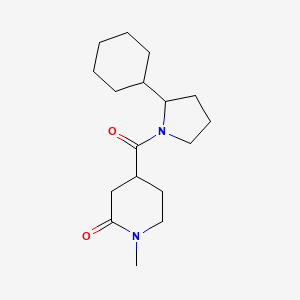
4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one, also known as PCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PCC is a white crystalline powder that is soluble in water and methanol. It is a derivative of pyrrolidine and piperidine and is commonly used as a reagent in organic synthesis.
作用機序
The mechanism of action of 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one involves the oxidation of alcohols to aldehydes or ketones. It works by transferring an oxygen atom from the reagent to the alcohol, resulting in the formation of the corresponding carbonyl compound. 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one is a mild and selective oxidizing agent that is commonly used in organic synthesis.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one. However, studies have shown that 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one can cause irritation to the skin, eyes, and respiratory tract. It is recommended to handle 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one with caution and to use appropriate protective equipment when working with this compound.
実験室実験の利点と制限
One of the main advantages of 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one is its high selectivity in oxidizing alcohols to carbonyl compounds. It is also relatively easy to handle and store. However, 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one can be expensive and may not be readily available in some laboratories. Additionally, 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one can be sensitive to moisture and air, which can affect its stability and reactivity.
将来の方向性
There are several future directions for research involving 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one. One potential area of research is the development of new synthetic methods using 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one as a reagent. Another area of research is the investigation of the biochemical and physiological effects of 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one. Additionally, 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one could be used in the synthesis of new pharmaceutical compounds with potential therapeutic applications. Further research is needed to fully understand the potential applications of 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one in various fields.
合成法
4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one can be synthesized through a multistep process involving the reaction of cyclohexanone with pyrrolidine, followed by the reaction of the resulting product with methylamine. The final step involves the reaction of the product with oxalyl chloride, resulting in the formation of 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one.
科学的研究の応用
4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one has been widely used in scientific research as a reagent in organic synthesis, particularly in the synthesis of amides and esters. It has also been used in the synthesis of various alkaloids and other organic compounds.
特性
IUPAC Name |
4-(2-cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-18-11-9-14(12-16(18)20)17(21)19-10-5-8-15(19)13-6-3-2-4-7-13/h13-15H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTXSALDULAOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1=O)C(=O)N2CCCC2C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7570892.png)
![2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline](/img/structure/B7570896.png)
![1'-[(2-Chlorophenyl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B7570911.png)
![5-[(5-Bromothiophen-2-yl)sulfonylamino]-2-chlorobenzoic acid](/img/structure/B7570915.png)
![3-[4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B7570919.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[(3-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B7570932.png)
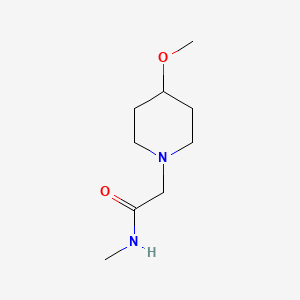
![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B7570942.png)
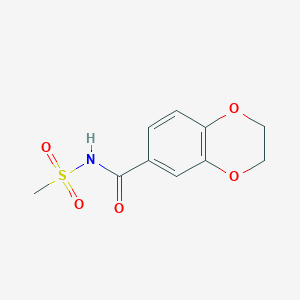
![Methyl 3-[(2-chloro-4-nitrobenzoyl)-ethylamino]propanoate](/img/structure/B7570949.png)
